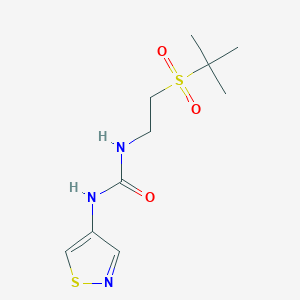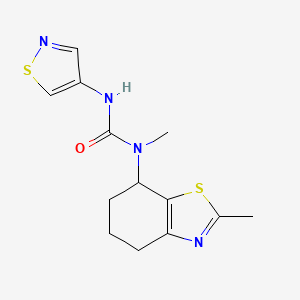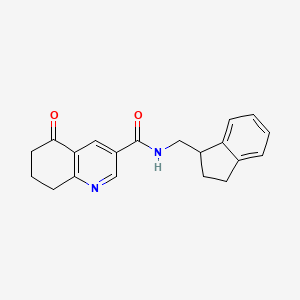
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide, also known as DT-010, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DT-010 belongs to the class of thioamide compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Additionally, 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been shown to have anti-viral and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity levels, making it a safe candidate for further research. However, one limitation of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide is that its mechanism of action is not fully understood, which may hinder its potential use in therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide. One potential area of study is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide analogs that may exhibit improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide and its potential use in the treatment of various diseases.
Synthesemethoden
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide can be synthesized through a multi-step process that involves the reaction of diethylamine with 3-chloro-2-oxopropyl disulfide, followed by the reaction with pyrrolidine-1-carbothioamide. The final product is obtained through purification and isolation using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. 3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S2/c1-3-15(4-2)12-5-7-16(9-12)13(19)14-11-6-8-20(17,18)10-11/h11-12H,3-10H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQPQFKNFNRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C(=S)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylamino)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7435572.png)
![3-benzyl-N-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]phenyl]-3-methylazetidine-1-carboxamide](/img/structure/B7435573.png)

![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)
![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)



![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-[(3aS,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7435614.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)
![Methyl 2-[(5-bromo-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-pyridin-2-ylacetate](/img/structure/B7435626.png)
![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)